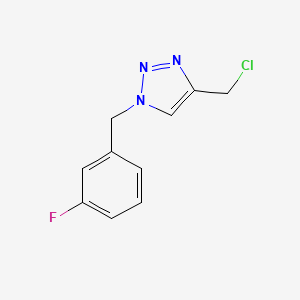
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole (CMFBT) is an organic compound that has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. CMFBT has been studied for its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, it has been used to study the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.
Applications De Recherche Scientifique
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications, including as a synthetic reagent, as a catalyst, and as a tool for studying the mechanism of action of certain biochemical and physiological processes. For example, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used as a catalyst for the synthesis of aryl sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has been used as a tool for studying the mechanism of action of certain biochemical and physiological processes, including the inhibition of certain enzymes and the formation of certain protein-protein interactions.
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole is not fully understood, but it is believed that the compound acts as a catalyst for the formation of C-C, C-N, and C-O bonds. In addition, it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole are not fully understood, but it is believed that the compound can interact with certain enzymes and proteins, resulting in the inhibition of certain biochemical and physiological processes. In addition, it has been suggested that 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole may be able to inhibit the formation of certain protein-protein interactions, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole in laboratory experiments are its low cost, its high purity, and its ability to catalyze the formation of C-C, C-N, and C-O bonds. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole in laboratory experiments is that the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole. For example, the compound could be used in the development of new pharmaceuticals and agrochemicals, or as a tool for studying the mechanism of action of certain biochemical and physiological processes. In addition, further research could be conducted to better understand the biochemical and physiological effects of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole, as well as its potential applications in the treatment of certain diseases. Finally, further research could be conducted to optimize the synthesis method of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole, as well as to develop new synthetic methods for the compound.
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(3-fluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPZDQATYGWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)
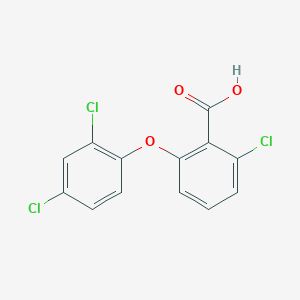
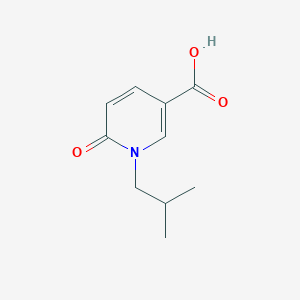
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)
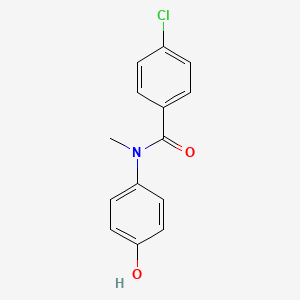

![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)
![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

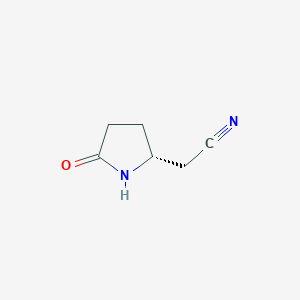
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)